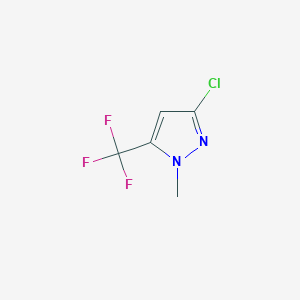

3-chloro-1-methyl-5-(trifluoromethyl)-1H-pyrazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Chloro-1-methyl-5-(trifluoromethyl)-1H-pyrazole (CMPT) is a heterocyclic compound and a member of the pyrazole family. It is a colorless, odorless solid that is soluble in both organic solvents and water and has a melting point of 159-161 °C. CMPT has a wide range of applications in the fields of science and technology, including synthesis, drug discovery, and catalysis. It is also used in the production of various drugs and in the development of new drugs.

科学的研究の応用

Antimicrobial Applications

A significant application of 3-chloro-1-methyl-5-(trifluoromethyl)-1H-pyrazole derivatives lies in their antimicrobial activity. Almeida da Silva et al. (2008) synthesized a series of compounds demonstrating potent activity against Mycobacterium tuberculosis, including strains resistant to isoniazid, a frontline antitubercular drug. These compounds, particularly 5-hydroxy-5-trifluoromethyl-4,5-dihydro-1H-1-(isonicotinoyl)-pyrazole, exhibited notable inhibitory effects on mycolic acid biosynthesis, crucial for mycobacterial cell wall formation (Almeida da Silva et al., 2008). Similarly, Bhat et al. (2016) focused on synthesizing 1,2,3-triazolyl pyrazole derivatives with significant antimicrobial and antioxidant properties. These compounds showed a broad spectrum of antimicrobial activities and were identified as potential inhibitors for the E. coli MurB enzyme, indicating their utility in addressing bacterial resistance (Bhat et al., 2016).

Herbicidal Applications

Zhou Yu (2002) reported on the synthesis of a key intermediate for herbicides, emphasizing the role of 3-chloro-1-methyl-5-(trifluoromethyl)-1H-pyrazole in the development of agrochemicals. The study showcased a method yielding a compound through oxidation and hydrolysis processes, which is critical for producing effective herbicides (Zhou Yu, 2002).

Material Applications

The functionalization of pyrazole derivatives also extends to material science, particularly in improving lithium-ion battery electrolytes. Aspern et al. (2020) synthesized a methylated pyrazole derivative aimed at high voltage lithium-ion batteries (LIBs) application. This additive showed promising results in improving the cycling performance of LIBs, highlighting the potential of pyrazole derivatives in enhancing energy storage systems (Aspern et al., 2020).

特性

IUPAC Name |

3-chloro-1-methyl-5-(trifluoromethyl)pyrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClF3N2/c1-11-3(5(7,8)9)2-4(6)10-11/h2H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUCYYODSLSAZNB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)Cl)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClF3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.55 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-1-methyl-5-(trifluoromethyl)-1H-pyrazole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-7-fluorobenzo[d]oxazole](/img/structure/B171488.png)

![5-Methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B171502.png)

![(R)-1-(Benzo[d][1,3]dioxol-5-yl)butan-1-amine](/img/structure/B171516.png)

![4-[3-(Trifluoromethyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B171544.png)